REACTION_CXSMILES
|
P(N=[N+]=[N-])(=O)([O:9][C:10]1C=CC=CC=1)OC1C=CC=CC=1.[Br:20][C:21]1[CH:26]=[CH:25][C:24]([CH:27]2[CH2:29][C:28]2([C:33]([O:35][CH3:36])=[O:34])C(O)=O)=[CH:23][CH:22]=1.C([N:39](CC)CC)C.[C:44]([OH:48])([CH3:47])([CH3:46])[CH3:45]>C1(C)C=CC=CC=1.O>[Br:20][C:21]1[CH:22]=[CH:23][C:24]([CH:27]2[CH2:29][C:28]2([NH:39][C:10]([O:48][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:9])[C:33]([O:35][CH3:36])=[O:34])=[CH:25][CH:26]=1
|
Name
|
diphenyl phosphorazidate
|
Quantity
|
7.59 g
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
|
Name
|
2-(4-bromophenyl)-1-(methoxycarbonyl)cyclopropanecarboxylic acid
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1C(C1)(C(=O)O)C(=O)OC
|
Name
|
|
Quantity
|
3.84 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
WASH
|
Details
|
washed with 5% aqueous citric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography
|
Type
|
WASH
|
Details
|
eluting with 1:1 diethyl ether/isohexane
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1C(C1)(C(=O)OC)NC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |